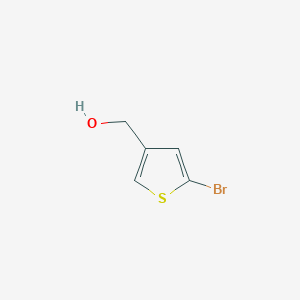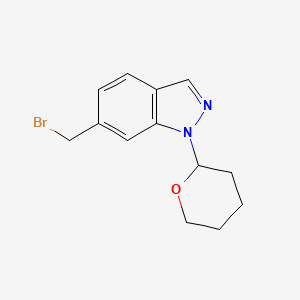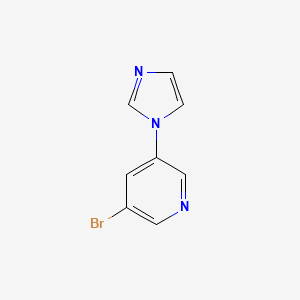
(5-Bromothiophen-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromothiophen-3-yl)methanol is a useful research compound. Its molecular formula is C5H5BrOS and its molecular weight is 193.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Processes and Reaction Mechanisms
Conversion of Methanol to Hydrocarbons : Studies have explored the conversion of methanol to hydrocarbons using zeolite catalysts. These processes, such as the methanol-to-olefins (MTO) reaction, involve complex reaction mechanisms where the reactivity of organics residing in the zeolite voids during the reaction is assessed. The formation of ethene and propene from alkene methylations and interconversions highlights the intricate dynamics of these catalytic processes (Bjørgen et al., 2007) (Svelle et al., 2006).
Investigation of Reaction Pathways : Through kinetic studies and enhanced sampling kinetic studies, the methylation reaction of ethene with methanol over the zeolite catalysts has been investigated. These studies apply first-principle molecular dynamics methods to determine the intrinsic reaction kinetics, offering a glimpse into the complex interactions at play during catalysis (Bailleul et al., 2020).
Organic Synthesis and Structural Analysis
Synthesis of Novel Organic Compounds : Research on bromothiophene derivatives includes the synthesis of compounds with potential antibacterial and antifungal properties. For example, a solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones showed good yields and potential drug-like properties. These compounds were evaluated for their antimicrobial activities, illustrating the versatility of bromothiophene derivatives in medicinal chemistry (Sharma et al., 2022).
Role in Palladium-Catalyzed Reactions : The role of pyridine nitrogen in palladium-catalyzed imine hydrolysis has been explored using bromothiophene derivatives. These studies provide insight into the mechanisms of transition metal-catalyzed hydrolysis of imines, showcasing the application of bromothiophene compounds in facilitating these reactions (Ahmad et al., 2019).
Development of Non-Linear Optical Materials : The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions and their exploration for non-linear optical properties highlight the potential of bromothiophene derivatives in the development of new materials. These studies utilize DFT investigations to understand the structural characteristics and reactivity descriptors, underscoring the multifaceted applications of bromothiophene compounds in material science (Rizwan et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-bromothiophen-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIFWYCYZWPETO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597304 |
Source


|
| Record name | (5-Bromothiophen-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73919-88-7 |
Source


|
| Record name | (5-Bromothiophen-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Thiazol-5-ylmethyl N-[5-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate;hydrochloride](/img/structure/B1288179.png)







